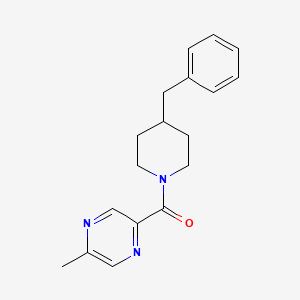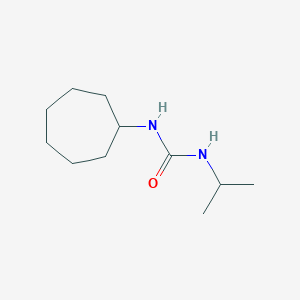
N,N,4,6,7-pentamethyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,4,6,7-pentamethyl-1H-indole-2-carboxamide, commonly known as PMIC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PMIC is a synthetic indole derivative that has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of PMIC is not fully understood. However, it has been proposed that the compound may exert its effects by interacting with cellular signaling pathways and enzymes. PMIC has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. Additionally, PMIC has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
PMIC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. PMIC has also been found to inhibit the replication of certain viruses, such as hepatitis C virus and human immunodeficiency virus. Additionally, PMIC has been shown to have antioxidant and anti-inflammatory properties, which can be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PMIC has several advantages as a research tool. It is a synthetic compound, which means that it can be easily obtained and synthesized in large quantities. Additionally, PMIC has been found to be stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, there are also some limitations to using PMIC in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, PMIC has been found to exhibit some cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on PMIC. One area of interest is the development of PMIC-based drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of PMIC and to identify its molecular targets. Another area of interest is the use of PMIC as a fluorescent probe for the detection of metal ions in biological systems. Finally, more research is needed to investigate the potential of PMIC as an antioxidant and anti-inflammatory agent for the treatment of various diseases.
Conclusion:
In conclusion, PMIC is a synthetic indole derivative that has gained significant attention in scientific research due to its unique properties. It has been found to exhibit antitumor, antiviral, and antibacterial activities, as well as antioxidant and anti-inflammatory properties. PMIC has several advantages as a research tool, but there are also some limitations to using it in lab experiments. Future research on PMIC is needed to fully elucidate its mechanism of action and to identify its potential applications in various scientific fields.
Méthodes De Synthèse
PMIC can be synthesized via a multistep process involving the reaction of 2-methylindole with chloroacetyl chloride, followed by the reaction of the resulting product with methylamine. The final product, PMIC, is obtained through the reaction of the intermediate product with acetic anhydride. This synthesis method has been well established in the literature and has been used by many researchers to obtain PMIC for their experiments.
Applications De Recherche Scientifique
PMIC has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. PMIC has also been shown to have antioxidant and anti-inflammatory properties, which can be useful in the treatment of various diseases. Additionally, PMIC has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
N,N,4,6,7-pentamethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-8-6-9(2)11-7-12(14(17)16(4)5)15-13(11)10(8)3/h6-7,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLQGANWFBNPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1C)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,4,6,7-pentamethyl-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)

![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)






